3-chloro-2-methylpyrido[2,3-b]pyrazine
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Overview
Description
3-chloro-2-methylpyrido[2,3-b]pyrazine: is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a chlorine atom at the 3-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting potential interaction with nucleic acids.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that these compounds may interact with their targets through electron transfer processes, influencing the energy states of the molecules involved.
Biochemical Pathways
Given its potential role in dna sensing , it’s plausible that it may interact with pathways involving DNA synthesis and repair
Result of Action
Pyrido[2,3-b]pyrazine derivatives have been shown to contribute significantly to non-linear optical (nlo) technological applications . This suggests that these compounds may have the ability to alter the optical properties of materials, potentially influencing cellular imaging and diagnostic techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine, 3-chloro-2-methyl- can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with hydrazine hydrate and a suitable methylating agent under reflux conditions. The reaction typically proceeds in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of pyrido[2,3-b]pyrazine derivatives often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including recrystallization and distillation, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-2-methylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Pyrido[2,3-b]pyrazine oxides.
Reduction: this compound reduced derivatives.
Substitution: Pyrido[2,3-b]pyrazine, 3-amino-2-methyl- derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the chlorine and methyl substituents.
Pyrido[3,4-b]pyrazine: A structural isomer with the pyrazine ring fused at different positions.
Quinoxaline: A related heterocyclic compound with a similar fused ring system but different nitrogen atom positions.
Uniqueness: 3-chloro-2-methylpyrido[2,3-b]pyrazine is unique due to the presence of the chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
3-chloro-2-methylpyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARAETSZJAIRCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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